molecular formula C5H5F3O3 B179582 5,5,5-Trifluoro-2-oxopentanoic acid CAS No. 118311-18-5

5,5,5-Trifluoro-2-oxopentanoic acid

Cat. No.: B179582
CAS No.: 118311-18-5
M. Wt: 170.09 g/mol
InChI Key: QEYYZUYXOGLKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-2-oxopentanoic acid is an organic compound with the molecular formula C(_5)H(_5)F(_3)O(_3) It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, making it a trifluoromethyl ketone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5,5,5-Trifluoro-2-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Properties : Derivatives of 5,5,5-trifluoro-2-oxopentanoic acid have shown selectivity towards cyclooxygenase enzymes, suggesting potential anti-inflammatory effects. This property is critical for developing new anti-inflammatory drugs.
  • Neuroprotective Effects : Research indicates that certain derivatives can inhibit amyloid-beta peptide production, which is significant in treating Alzheimer's disease and other neurodegenerative disorders. The ability to influence pathways associated with neurodegeneration positions this compound as a candidate for further pharmaceutical development .
  • GABA Aminotransferase Inhibitors : The compound has been explored in the context of designing inhibitors for GABA aminotransferase (GABA-AT), which could lead to new treatments for epilepsy and addiction by increasing brain GABA levels .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Fluorinated Pharmaceuticals : Its unique structure allows for diverse chemical transformations, making it useful in synthesizing fluorinated pharmaceuticals. The presence of fluorine enhances the biological activity of drug candidates .
  • Synthesis of Amino Acids : The compound is utilized in the biocatalytic synthesis of amino acids such as 5,5,5-trifluoroleucine. This application highlights its role in producing chiral compounds that are essential in pharmaceuticals .

Biocatalysis

The use of this compound in biocatalysis is notable:

  • Enzymatic Reactions : The compound can act as a substrate or inhibitor in enzymatic reactions due to its structural similarity to certain amino acids. This characteristic enables its application in developing enzyme inhibitors that can modulate metabolic pathways .

Material Science

The unique properties of this compound make it a candidate for novel materials:

  • Polymer Development : Researchers are investigating the potential of this compound in creating new polymeric materials with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Comparison with Related Compounds

To understand the uniqueness of this compound better, here is a comparative table with related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Benzyl-5,5,5-trifluoro-4-oxopentanoic acidBenzyl substitution at the 2-positionEnhanced lipophilicity compared to parent compound
Trifluoroacetic AcidContains only trifluoromethyl groupMore acidic; lacks the pentanoic structure
4-Trifluoromethylphenylacetic AcidAromatic ring with trifluoromethyl groupAromatic character adds different reactivity

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-oxopentanoic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent inhibition or activation of target proteins. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoro-2-oxopentanoic acid is unique due to its specific combination of a trifluoromethyl group and a ketone functionality within a pentanoic acid framework. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Biological Activity

5,5,5-Trifluoro-2-oxopentanoic acid is an organic compound characterized by its trifluoromethyl group and ketone functionality within a pentanoic acid framework. Its molecular formula is C5_5H5_5F3_3O3_3, and it is recognized for its unique chemical reactivity and potential biological activity. This compound is increasingly studied for its applications in medicinal chemistry, particularly in enzyme inhibition and metabolic pathways.

Chemical Structure

The structure of this compound includes three fluorine atoms attached to the terminal carbon of a pentanoic acid chain. This configuration enhances its lipophilicity and biological activity.

Synthesis Methods

  • Synthetic Routes :
    • A common method involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
    • Industrial methods may utilize continuous flow reactors for enhanced efficiency.
  • Chemical Reactions :
    • Oxidation : Can yield carboxylic acids or other oxidized derivatives.
    • Reduction : Converts the ketone group to an alcohol.
    • Substitution : The trifluoromethyl group participates in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to inhibition or activation of target proteins. This compound has shown promise in various biological assays.

Case Studies and Research Findings

  • Enzyme Inhibition :
    • Recent studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on D-amino acid dehydrogenase, which plays a role in amino acid metabolism .
  • Therapeutic Applications :
    • Research has highlighted its potential in treating neurodegenerative diseases such as Alzheimer's disease. A derivative of this compound was noted for inhibiting amyloid peptide production, which is crucial in preventing amyloid deposits associated with Alzheimer's .
  • Antifungal Activity :
    • The compound exhibited moderate antifungal activity against species such as Cladosporium cucumerinum and Candida albicans, suggesting potential applications in antifungal therapies .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits D-amino acid dehydrogenase
Neuroprotective EffectsPrevents amyloid peptide accumulation
Antifungal PropertiesActive against Cladosporium and Candida

Q & A

Q. Basic: What are the critical physicochemical properties of 5,5,5-Trifluoro-2-oxopentanoic acid, and how do they inform experimental handling?

Answer:
Key properties include:

PropertyValueSource
Boiling Point165°C
Density1.426 g/cm³
Storage ConditionsRefrigeration (ice-cooled transport)

The high density and moderate boiling point suggest distillation or rotary evaporation under controlled vacuum for purification. The lack of safety data (e.g., flash point, toxicity) in public repositories necessitates strict adherence to standard fluorinated acid protocols: use fume hoods, acid-resistant gloves, and secondary containment .

Q. Basic: What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

Answer:
While direct synthesis methods are not explicitly documented in the provided evidence, analogous fluorinated β-keto acids are synthesized via:

  • Trifluoromethylation of α-keto esters using CF₃ sources (e.g., Ruppert-Prakash reagent) under palladium catalysis .
  • Oxidative cleavage of fluorinated diols or olefins, monitored by HPLC-ESI-TOF/MS for intermediate tracking .

Optimization Tips:

  • Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
  • Monitor reaction progress via <sup>19</sup>F NMR (see Advanced FAQ 4 ) to detect side products like trifluoroacetic acid derivatives .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., <sup>19</sup>F NMR) for fluorinated β-keto acids?

Answer:
Common challenges include:

  • Signal splitting due to keto-enol tautomerism, resolved by low-temperature NMR (−40°C) to slow equilibration .
  • Impurity interference from residual fluorinated solvents (e.g., hexafluorobenzene), requiring rigorous drying or alternative deuterated solvents .

Methodological Workflow:

Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra at variable temperatures.

Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (HPLC-ESI-TOF/MS) for molecular ion confirmation .

Q. Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:
Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Map electrostatic potential surfaces, highlighting electrophilic carbon centers.
  • Calculate activation energies for nucleophilic attack at the β-keto carbonyl group.

Step 2: Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines or alcohols under varying pH) .

Q. Basic: How should researchers assess the purity of this compound, and what are common contaminants?

Answer:
Purity Assessment Tools:

  • HPLC-UV/ESI-TOF/MS : Quantify main peak area (>95%) and identify contaminants (e.g., trifluoroacetic acid, residual solvents) .
  • Melting Point Analysis : Compare observed mp with literature values (if available).

Common Contaminants:

  • Residual trifluoromethylation reagents (e.g., CF₃Si(CH₃)₃).
  • Degradation products from keto-enol tautomerization .

Q. Advanced: What are the environmental persistence implications of this compound, and how can its stability be studied?

Answer:
Stability Testing Protocol:

Hydrolytic Stability : Incubate in aqueous buffers (pH 2–12) at 25–60°C for 48–72 hours; analyze via LC-MS for degradation products.

Photolytic Degradation : Expose to UV light (254 nm) in environmental chambers; track half-life using <sup>19</sup>F NMR .

Environmental Impact:
Fluorinated acids like PFOA exhibit bioaccumulation; similar studies should assess this compound’s partition coefficients (log P) and toxicity in model organisms .

Properties

IUPAC Name

5,5,5-trifluoro-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYYZUYXOGLKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558399
Record name 5,5,5-Trifluoro-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118311-18-5
Record name 5,5,5-Trifluoro-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4,4,4-trifluorobutyrate (1 g, 5.88 mmol) and diethyl oxalate (3.87 g, 26.5 mmol) was dissolved in ethanol. Sodium ethoxide (21% in ethanol, 2.09 g) was added to the solution, and the reaction mixture stirred for 0.5 hrs. Solvent was distilled, and the residue extracted with EtOAc/water. The organic layers were collected and dried over sodium sulfate. After filtration, solvent was removed to give a clear liquid. MS (ESI): m/z 269.1 (M−1). The liquid was then dissolved in 3N HCl (20 mL), and the reaction mixture refluxed for 4 hrs. After cooling down, the reaction mixture was extracted with EtOAc. The organic layers were collected and dried over sodium sulfate. After filtration, solvent was removed, and the residue used directly in the next step. MS (ESI): m/z 169.7 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,5,5-Trifluoro-2-oxopentanoic acid
5,5,5-Trifluoro-2-oxopentanoic acid
5,5,5-Trifluoro-2-oxopentanoic acid
5,5,5-Trifluoro-2-oxopentanoic acid
5,5,5-Trifluoro-2-oxopentanoic acid
5,5,5-Trifluoro-2-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.